1'-(tert-Butyl)-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxylic acid
CAS No.:
Cat. No.: VC17871869
Molecular Formula: C19H19N3O3
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
![1'-(tert-Butyl)-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxylic acid -](/images/structure/VC17871869.png)
Specification
Molecular Formula | C19H19N3O3 |
---|---|
Molecular Weight | 337.4 g/mol |
IUPAC Name | 1'-tert-butyl-2'-oxospiro[5,7-dihydrocyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxylic acid |
Standard InChI | InChI=1S/C19H19N3O3/c1-18(2,3)22-15-13(5-4-6-20-15)19(17(22)25)8-11-7-12(16(23)24)10-21-14(11)9-19/h4-7,10H,8-9H2,1-3H3,(H,23,24) |
Standard InChI Key | SNCFRKKJQVCWMN-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)N1C2=C(C=CC=N2)C3(C1=O)CC4=C(C3)N=CC(=C4)C(=O)O |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features a spirocyclic core where a cyclopenta[b]pyridine ring is connected via a single carbon atom to a pyrrolo[2,3-b]pyridine system. This creates a rigid, three-dimensional structure that influences its reactivity and binding properties. The tert-butyl group at the 1'-position provides steric bulk, while the 3-carboxylic acid moiety introduces polarity, enabling hydrogen bonding and salt formation .
Table 1: Key Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₉H₁₉N₃O₃ | |
Molecular Weight | 337.4 g/mol | |
CAS Number | 1455358-16-3 | |
Stereochemistry | (S)-enantiomer available |
A related compound with CAS 1375541-21-1 shares the spirocyclic scaffold but lacks the tert-butyl group, highlighting the structural diversity within this class .
Synthesis and Optimization
Retrosynthetic Analysis
The synthesis likely involves:
-
Ring Construction: Cyclocondensation of aminopyridine derivatives to form the pyrrolo[2,3-b]pyridine moiety.
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Spirocyclization: Dianion alkylation or photochemical methods to fuse the two heterocycles .
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Functionalization: Introduction of the tert-butyl group via nucleophilic substitution and oxidation to install the ketone.
Practical Considerations
A patented route for a similar spiro oxindole achieved 35% yield over eight steps using dichloromethane and tert-butylhypochlorite, avoiding chromatography . For the target compound, enantioselective synthesis may employ chiral auxiliaries or asymmetric catalysis, as evidenced by the commercial availability of the (S)-enantiomer .
Table 2: Comparative Synthetic Routes
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Spirocyclization | Tert-butylhypochlorite, Et₃N | 60% | |
Carboxylic Acid Formation | 2N NaOH, MeOH/H₂O | 91% |
Pharmaceutical Applications
Kinase Inhibition
Spirocyclic frameworks are privileged structures in kinase inhibitor design due to their ability to occupy hydrophobic pockets. The tert-butyl group in this compound may enhance selectivity for kinases like JAK2 or BTK, analogous to FDA-approved drugs.
Company | Location | Purity | Contact |
---|---|---|---|
Ruiyixiang Hangzhou Imp. & Exp. Co. | China | >95% | sales@shuypharm.com |
Capot Chemical Co. | Hangzhou | 98% | sales@capotchem.com |
Pricing is typically negotiated directly, with bulk quantities (>100 g) priced at $50–100/g based on analogous intermediates .
Future Research Directions
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